![molecular formula C14H12N2O2S2 B2527986 3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide CAS No. 93533-17-6](/img/structure/B2527986.png)
3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide
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Overview
Description
The compound “3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a derivative of 1,2,3-Benzothiadiazine 1,1-dioxides . These compounds combine the structural features of two compound families, 1,2,4-benzothiadiazine 1,1-dioxides and phthalazinones, some of whose members are important medicines on the market .
Synthesis Analysis
The synthesis of 1,2,4-thiadiazinane 1,1-dioxides, which is a related compound, involves the reaction of β-aminoethane sulfonamides with dichloromethane, dibromomethane, and formaldehyde as methylene donors . The β-aminoethane sulfonamides are obtained through sequential Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides followed by further DBU mediated sulfur (VI) fluoride exchange (SuFEx) reaction with amines at the S–F bond .Molecular Structure Analysis
The molecular structure of “3-(benzylthio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide” is a derivative of 1,2,3-Benzothiadiazine 1,1-dioxides . It is a 7-Sulfamoyl-1,2,4-benzothiadiazine 1,1-dioxide in which the hydrogen at position 6 is substituted by chlorine and that at position 3 is substituted by a benzylsulfanylmethyl group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of 1,2,4-thiadiazinane 1,1-dioxides include the Michael addition of amines to α,β-unsaturated ethenesulfonyl fluorides and a DBU mediated sulfur (VI) fluoride exchange (SuFEx) reaction with amines at the S–F bond .Scientific Research Applications
Fungicidal Activity
- Specific Findings :
Cardiovascular Effects
- Unique Feature : These compounds have an additional exocyclic N–O bond not accessible through conventional synthetic routes .
Insulin Release Modulation
Pharmaceutical Structural Motif
Chemical Synthesis Strategies
- Synthesis Route : Bromination of the 3-methyl group followed by nucleophilic substitution with 3-iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine yields the respective iodide derivatives. Suzuki coupling with arylboronic acids produces the 2H-benzo[e][1,2,4]thiadiazine 1,1-dioxide derivatives .
Structural Optimization
- Modeling : Effective concentration (EC50) against C. arachidicola was used to build a CoMSIA model, aiding further structural optimization design .
Mechanism of Action
Target of Action
It’s structurally related to 1,2,4-benzothiadiazine 1,1-dioxide derivatives, which have been used in human therapy as diuretic and antihypertensive agents . Some derivatives of this compound family have been reported as inhibitors of MRGX2 , a protein involved in various physiological processes.
Mode of Action
Similar compounds, such as 1,2,4-benzothiadiazine 1,1-dioxides, are known to act as atp-sensitive potassium channel openers . This action results in the relaxation of smooth muscle cells in blood vessels, leading to vasodilation and a reduction in blood pressure .
Biochemical Pathways
Related compounds are known to affect the cardiovascular system by opening atp-sensitive potassium channels . This action can lead to a decrease in cellular excitability, reducing the contractility of the heart and relaxing vascular smooth muscle .
Result of Action
Related compounds are known to have cardiovascular and hypertensive effects . They can cause relaxation of vascular smooth muscle, leading to vasodilation and a reduction in blood pressure .
properties
IUPAC Name |
3-benzylsulfanyl-4H-1λ6,2,4-benzothiadiazine 1,1-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O2S2/c17-20(18)13-9-5-4-8-12(13)15-14(16-20)19-10-11-6-2-1-3-7-11/h1-9H,10H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQTHTVGTLJTHCL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CSC2=NS(=O)(=O)C3=CC=CC=C3N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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